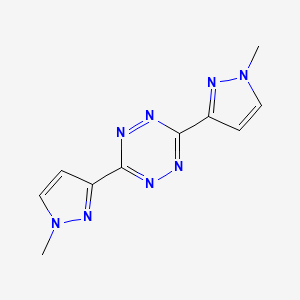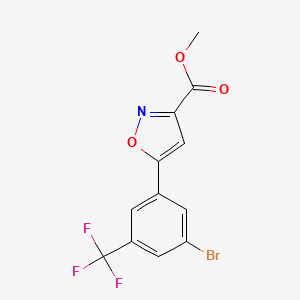
(E)-2-(perfluoroprop-1-enyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pentafluoropropenyl)benzoate is an organic compound with the molecular formula C₁₀H₅F₅O₂ and a molecular weight of 252.14 g/mol . It is characterized by the presence of a benzoate group attached to a pentafluoropropenyl moiety. This compound is known for its unique chemical properties, including a boiling point of 76°C at 20 mmHg and a density of 1.394 g/cm³ . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pentafluoropropenyl)benzoate can be synthesized through the reaction of 1-Propen-2-ol, 1,1,3,3,3-pentafluoro-, lithium salt (1:1) with benzoyl chloride . The reaction typically involves the following steps:
Preparation of 1-Propen-2-ol, 1,1,3,3,3-pentafluoro-, lithium salt: This intermediate is prepared by reacting 1,1,3,3,3-pentafluoropropene with lithium.
Reaction with Benzoyl Chloride: The lithium salt of 1-Propen-2-ol, 1,1,3,3,3-pentafluoro- is then reacted with benzoyl chloride to form 2-(Pentafluoropropenyl)benzoate.
Industrial Production Methods
While specific industrial production methods for 2-(Pentafluoropropenyl)benzoate are not widely documented, the synthesis typically follows similar routes as described above, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluoropropenyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the pentafluoropropenyl group.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines. Conditions typically involve elevated temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Potential reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzoates, while oxidation may produce benzoic acid derivatives.
Scientific Research Applications
2-(Pentafluoropropenyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pentafluoropropenyl)benzoate primarily involves its reactivity in nucleophilic aromatic substitution reactions. The electron-withdrawing pentafluoropropenyl group activates the aromatic ring towards nucleophilic attack, facilitating the formation of a Meisenheimer complex . This intermediate then undergoes elimination to yield the substituted product.
Comparison with Similar Compounds
Similar Compounds
- 1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate
- 2-(Pentafluoropropenyl)acetate
- 2-(Trimethylsiloxy)pentafluoropropene
Uniqueness
2-(Pentafluoropropenyl)benzoate is unique due to the presence of both a benzoate group and a highly electron-withdrawing pentafluoropropenyl group. This combination imparts distinct reactivity patterns, particularly in nucleophilic aromatic substitution reactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H5F5O2 |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-[(E)-1,2,3,3,3-pentafluoroprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C10H5F5O2/c11-7(8(12)10(13,14)15)5-3-1-2-4-6(5)9(16)17/h1-4H,(H,16,17)/b8-7+ |
InChI Key |
CUOKTXDAPACOKH-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C(/C(F)(F)F)\F)/F)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C(F)(F)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


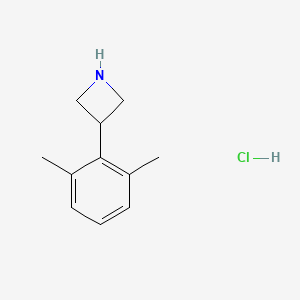
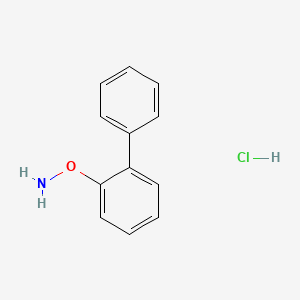

![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)
![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

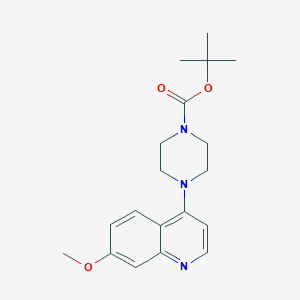
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)
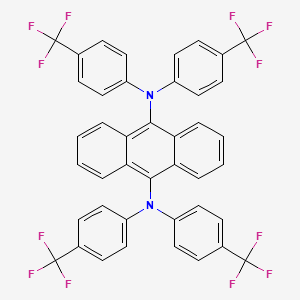
![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
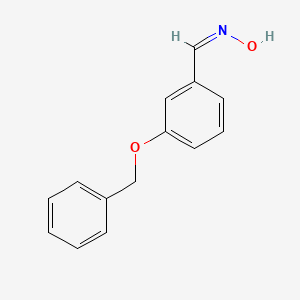
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
